molecular formula C14H18N4O2S B6435252 N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide CAS No. 2549038-32-4

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide

Cat. No.: B6435252
CAS No.: 2549038-32-4
M. Wt: 306.39 g/mol
InChI Key: FLNHJGWPHWNRFR-UHFFFAOYSA-N
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Description

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a complex organic compound characterized by its unique structural components, including a pyrrolidine ring, a cyanopyridine moiety, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyanopyridine Moiety: This step often involves nucleophilic substitution reactions where a cyanopyridine derivative is introduced to the pyrrolidine ring.

    Attachment of the Cyclopropanesulfonamide Group: This final step can be accomplished through sulfonamide formation reactions, typically using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.

    Cyanopyridine Derivatives: Compounds like 2-cyanopyridine and 5-cyanopyridine are structurally related.

    Cyclopropanesulfonamide Derivatives: Compounds like N-methylcyclopropanesulfonamide share the sulfonamide group.

Uniqueness

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is unique due to its combination of structural motifs, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-17(21(19,20)13-3-4-13)12-6-7-18(10-12)14-5-2-11(8-15)9-16-14/h2,5,9,12-13H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNHJGWPHWNRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC=C(C=C2)C#N)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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